molecular formula C20H20O4S2 B12558596 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- CAS No. 182081-91-0

1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-

Cat. No.: B12558596
CAS No.: 182081-91-0
M. Wt: 388.5 g/mol
InChI Key: YBZBUNXGUKVAGB-UHFFFAOYSA-N
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Description

1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- is a chemical compound with the molecular formula C16H14O4S2 It is characterized by the presence of a triple bond between the third and fourth carbon atoms in the octene chain, and two phenylsulfonyl groups attached to the first carbon atom

Preparation Methods

The synthesis of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- typically involves the reaction of 1-octyne with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various derivatives.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- involves its interaction with various molecular targets, including enzymes and cellular membranes. The phenylsulfonyl groups are known to interact with proteins, potentially inhibiting their activity. The triple bond in the octene chain can also participate in reactions with other molecules, leading to the formation of reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- can be compared to other compounds with similar structures, such as:

    1-Octen-3-yne: Lacks the phenylsulfonyl groups, resulting in different chemical reactivity and biological activity.

    1-Octen-3-ol: Contains a hydroxyl group instead of the triple bond, leading to different physical and chemical properties.

    1-Octene: Lacks both the triple bond and the phenylsulfonyl groups, making it less reactive in certain types of chemical reactions.

The presence of the phenylsulfonyl groups in 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- makes it unique, as these groups can participate in a variety of chemical reactions and interactions with biological molecules.

Properties

CAS No.

182081-91-0

Molecular Formula

C20H20O4S2

Molecular Weight

388.5 g/mol

IUPAC Name

1-(benzenesulfonyl)oct-1-en-3-ynylsulfonylbenzene

InChI

InChI=1S/C20H20O4S2/c1-2-3-4-5-12-17-20(25(21,22)18-13-8-6-9-14-18)26(23,24)19-15-10-7-11-16-19/h6-11,13-17H,2-4H2,1H3

InChI Key

YBZBUNXGUKVAGB-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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